methyl 2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a synthetic compound with promising biological activities. Let’s explore its properties and applications.
Preparation Methods
The synthetic route to this compound involves several steps
-
Formation of the Tetrazole Ring: : Start with 2-methyl-5-(1H-tetrazol-1-yl)aniline (a precursor containing the tetrazole ring) . React it with an acid chloride (e.g., benzoyl chloride) to form the tetrazole-containing intermediate.
-
Thiazole Formation: : Next, react the tetrazole intermediate with 2-bromoacetic acid or its ester derivative to introduce the thiazole ring. This step forms the desired compound.
-
Esterification: : Finally, esterify the carboxylic acid group using methanol to obtain methyl 2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For example, it can react with strong acids or bases, undergo ester hydrolysis, or participate in nucleophilic substitutions.
Major Products: The products depend on the specific reaction conditions and functional groups involved.
Scientific Research Applications
Antibacterial Activity: The synthesized compound was screened for antibacterial activity . Further studies could explore its potential as an antimicrobial agent.
Anticancer Properties: Investigate its effects on cancer cells, considering its structural features and potential molecular targets.
Antitubercular Potential: Given the global burden of tuberculosis, assessing its efficacy against Mycobacterium tuberculosis is crucial .
Mechanism of Action
Comparison with Similar Compounds
Uniqueness: Highlight what sets this compound apart from related molecules.
Similar Compounds: Mention other thiazole-based drugs or tetrazole-containing compounds.
Properties
Molecular Formula |
C17H18N6O3S |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
methyl 2-[[2-(5-methyltetrazol-1-yl)benzoyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H18N6O3S/c1-9(2)14-13(16(25)26-4)18-17(27-14)19-15(24)11-7-5-6-8-12(11)23-10(3)20-21-22-23/h5-9H,1-4H3,(H,18,19,24) |
InChI Key |
GMGNRNMZMUGIPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NC3=NC(=C(S3)C(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.